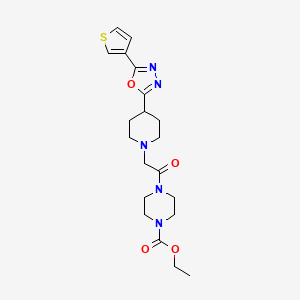

Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate is a complex organic compound known for its multifaceted roles in scientific research, particularly within the fields of chemistry and pharmacology. This compound is notable for its incorporation of various functional groups, including thiophene, oxadiazole, piperidine, and piperazine, each contributing to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate typically involves a multi-step process:

Formation of the oxadiazole ring: : This step often utilizes a reaction between a thiophene derivative and a hydrazine derivative in the presence of an oxidizing agent, such as hydrogen peroxide or peracids.

Acetylation of piperidine: : The piperidine moiety is acetylated using acetic anhydride in the presence of a base like pyridine to form the desired intermediate.

Coupling of intermediates: : The final step involves coupling the oxadiazole intermediate with the acetylated piperidine intermediate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

On an industrial scale, the production of this compound typically employs automated systems to control reaction conditions precisely, ensuring high yields and purity. The process often involves:

Continuous flow reactors: : These allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Purification steps: : Methods such as crystallization, distillation, and chromatography are used to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: : This compound can undergo oxidation reactions, particularly at the thiophene ring, using agents such as potassium permanganate or chromium trioxide.

Reduction: : Reduction can occur at the oxadiazole ring using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: : Nucleophilic substitution reactions are common, especially at the piperazine ring, where halogenated compounds can replace hydrogen atoms under basic conditions.

Applications De Recherche Scientifique

This compound has a broad spectrum of applications in scientific research:

Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

Biology: : In biological studies, it is often used to investigate interactions with various biomolecules, including proteins and nucleic acids.

Medicine: : Preliminary studies suggest potential pharmacological properties, making it a candidate for drug development, particularly in targeting neurological disorders.

Industry: : Its structural components are explored for applications in material science, including the development of advanced polymers and nanomaterials.

Mécanisme D'action

The mechanism of action of Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate involves interaction with various molecular targets:

Molecular Targets: : It binds to specific receptors or enzymes, influencing their activity. For example, it may interact with GABA receptors in the brain, modulating neurotransmitter activity.

Pathways Involved: : By altering receptor function or enzyme activity, it can impact biochemical pathways such as signal transduction, metabolic processes, and gene expression.

Comparaison Avec Des Composés Similaires

Compared to other compounds with similar structures, Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate exhibits unique properties due to its specific functional groups. Some similar compounds include:

Ethyl 4-(2-(4-(5-(furanyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate: : This compound has a furan ring instead of a thiophene ring, resulting in different reactivity and interactions.

Ethyl 4-(2-(4-(5-(pyrazinyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate: : Here, a pyrazine ring is present, leading to altered electronic properties and biological activity.

Hopefully, that shines some light on the dazzling complexity of this compound. What's next for our exploration?

Activité Biologique

Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives featuring a thiophene and oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide an overview of its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with substituted oxadiazoles. The general procedure includes:

- Formation of the Oxadiazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.

- Acetylation : The intermediate product undergoes acetylation to introduce the acetyl group.

- Final Esterification : The final compound is formed by esterification with ethyl chloroacetate.

Antimicrobial Activity

Research has shown that compounds containing oxadiazole and thiophene rings exhibit significant antimicrobial properties. For instance, a study reported that similar oxadiazole derivatives demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Several derivatives of oxadiazole have been evaluated for their anticancer potential. A study indicated that compounds with thiophene and oxadiazole moieties exhibited cytotoxic effects on cancer cell lines such as HCT116 (human colon cancer) and HepG2 (liver cancer) . The IC50 values for these compounds ranged from 2 to 10 μM, indicating moderate to high potency.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Oxadiazole Derivative A | HCT116 | 4.36 |

| Oxadiazole Derivative B | HepG2 | 6.78 |

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes relevant to disease mechanisms. For example, it was found to inhibit N-myristoyltransferase (NMT), an enzyme critical for the lifecycle of Plasmodium falciparum, the causative agent of malaria . This suggests potential use in antimalarial drug development.

Study on Antimicrobial Activity

In a comparative study, several oxadiazole derivatives were synthesized and tested for antibacterial activity. This compound was among the most potent compounds tested against E. coli, with an MIC (Minimum Inhibitory Concentration) value of 12 μg/mL.

Evaluation of Anticancer Activity

A recent evaluation involved testing this compound against multiple cancer cell lines. The results indicated that it significantly inhibited cell proliferation in a dose-dependent manner. Notably, it showed enhanced activity compared to standard chemotherapeutic agents.

Propriétés

IUPAC Name |

ethyl 4-[2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O4S/c1-2-28-20(27)25-10-8-24(9-11-25)17(26)13-23-6-3-15(4-7-23)18-21-22-19(29-18)16-5-12-30-14-16/h5,12,14-15H,2-4,6-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDZFPQFOVIABS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.